1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
CAS No.: 2380042-56-6
VCID: VC6340917
Molecular Formula: C17H15FN2O2S
Molecular Weight: 330.38
* For research use only. Not for human or veterinary use.
![1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea - 2380042-56-6](/images/structure/VC6340917.png)
Description |
1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by a unique molecular structure that combines aromatic and heterocyclic components, including a fluorinated phenyl group and a furan-thiophene moiety. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. Synthesis MethodsThe synthesis of 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves several key steps, which may include:
The specific reagents and conditions can vary based on the desired properties of the final compound. Potential Applications1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has potential applications in medicinal chemistry, particularly in drug development. Its unique structure suggests it could exhibit pharmacological properties, making it a candidate for further investigation.
Research Findings and Future DirectionsWhile the specific mechanisms of action for this compound are not fully elucidated, further studies are needed to clarify its biological activities at the molecular level. Research should focus on understanding how the compound interacts with biological systems and identifying potential therapeutic targets. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 2380042-56-6 | ||||||
Product Name | 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea | ||||||
Molecular Formula | C17H15FN2O2S | ||||||
Molecular Weight | 330.38 | ||||||
IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea | ||||||
Standard InChI | InChI=1S/C17H15FN2O2S/c18-15-3-1-12(2-4-15)8-19-17(21)20-9-16-7-14(11-23-16)13-5-6-22-10-13/h1-7,10-11H,8-9H2,(H2,19,20,21) | ||||||
Standard InChIKey | RSNMJWUFXCBITF-UHFFFAOYSA-N | ||||||
SMILES | C1=CC(=CC=C1CNC(=O)NCC2=CC(=CS2)C3=COC=C3)F | ||||||
Solubility | not available | ||||||
PubChem Compound | 137916611 | ||||||
Last Modified | Jul 24 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume